

Application Note: Dihydroevocarpine Solubility, Handling, and Application in mTOR Signaling Research

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Compound of Interest		
Compound Name:	Dihydroevocarpine	
Cat. No.:	B119218	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Dihydroevocarpine is a quinoline alkaloid originally isolated from the medicinal herb Evodia rutaecarpa. It has garnered significant interest in biomedical research, particularly in oncology. Studies have identified **dihydroevocarpine** as a potent inhibitor of the mTOR (mechanistic Target of Rapamycin) pathway, targeting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition makes it a valuable tool for investigating cellular processes regulated by mTOR, such as cell growth, proliferation, and survival. Its activity against acute myeloid leukemia (AML) has been demonstrated, where it induces cytotoxicity, apoptosis, and cell cycle arrest at the G0/G1 phase.[2]

This document provides essential data on the solubility of **dihydroevocarpine** in Dimethyl Sulfoxide (DMSO) and other solvent systems, detailed protocols for its handling and use in research, and a visual representation of its mechanism of action within the mTOR signaling pathway.

2.0 Solubility Data

The solubility of **dihydroevocarpine** can vary based on factors such as compound purity, temperature, and the specific methodology used for dissolution. The data presented below is



compiled from publicly available sources. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as its hygroscopic nature can significantly impact solubility.[3]

Table 1: Quantitative Solubility of Dihydroevocarpine

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	10 mg/mL	29.28 mM	Sonication is recommended to aid dissolution.	[1]
DMSO	16.67 mg/mL	48.81 mM	Requires sonication, warming, and heating to 60°C for complete dissolution.	[3]

Note on Solubility in Other Organic Solvents: Quantitative solubility data for **dihydroevocarpine** in other common organic solvents such as ethanol, methanol, or acetone is not readily available in the provided search results. Researchers should determine the solubility in their specific solvent of choice empirically. A general protocol for this determination is provided in Section 3.2.

In Vivo Formulations: For animal studies, **dihydroevocarpine** is often prepared in multicomponent solvent systems to create a stable suspension or solution suitable for administration. These are not true solubility values but represent workable formulations.

- Formulation 1: 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This results in a suspension.[1]
- Formulation 2: A working solution of 1.67 mg/mL can be prepared by adding a 100 μ L DMSO stock solution (16.7 mg/mL) to 900 μ L of Corn oil.[3]



3.0 Experimental Protocols

3.1 Protocol: Preparation of a Dihydroevocarpine Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **dihydroevocarpine** in DMSO, which can be further diluted in aqueous media for in vitro experiments.

Materials:

- Dihydroevocarpine powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block
- Sonicator

Procedure:

- Weighing: Accurately weigh the desired amount of dihydroevocarpine powder in a sterile vial.
- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 16.67 mg/mL).
- Initial Mixing: Briefly vortex the mixture to suspend the powder.
- Assisted Dissolution: To ensure complete dissolution, employ one or more of the following methods as needed:
 - Sonication: Place the vial in a sonicator bath for 5-10 minutes.
 - Warming: Gently warm the solution in a water bath set to 40-60°C.[3] Intermittently vortex until the solution is clear.



- Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 μm syringe filter compatible with DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.
 [3]
- 3.2 Protocol: General Method for Solubility Determination (Shake-Flask Method)

This protocol provides a general framework for determining the equilibrium solubility of **dihydroevocarpine** in a novel organic solvent.

Materials:

- Dihydroevocarpine powder
- Test solvent (e.g., ethanol, methanol, etc.)
- Small glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

- Preparation: Add an excess amount of dihydroevocarpine powder to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- Phase Separation: Centrifuge the vial at high speed to pellet the excess, undissolved solid.



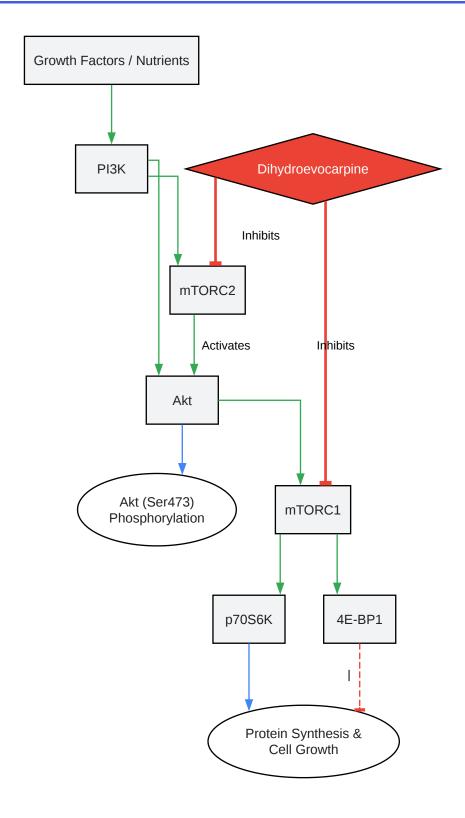




- Sample Collection: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
- Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of dihydroevocarpine in the diluted sample using a pre-calibrated HPLC or spectrophotometric method.
- Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or mM.
- 4.0 Mechanism of Action and Signaling Pathway

Dihydroevocarpine exerts its anti-cancer effects by directly inhibiting the mTOR signaling pathway, a central regulator of cell metabolism, growth, and survival. It uniquely inhibits both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of downstream signaling.[2]





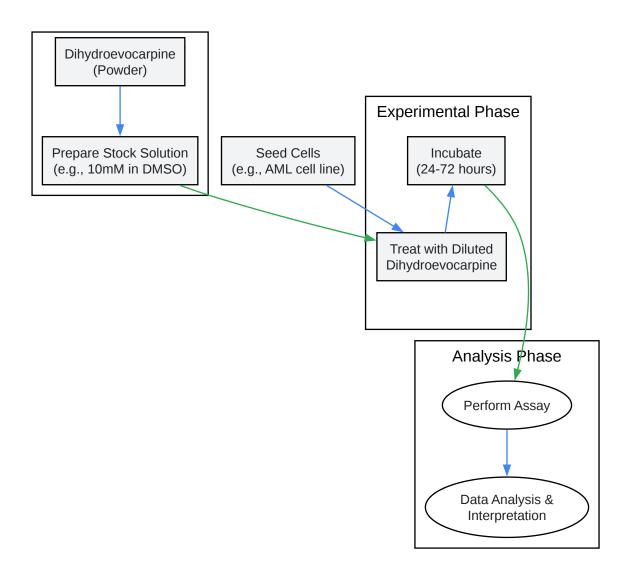
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Caption: Dihydroevocarpine inhibits both mTORC1 and mTORC2 complexes.

5.0 General Experimental Workflow



The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **dihydroevocarpine**.



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Caption: General workflow for in vitro testing of **Dihydroevocarpine**.

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